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molecular formula C8H9NO2 B8814537 3-Hydroxy-2-methylbenzamide CAS No. 135329-26-9

3-Hydroxy-2-methylbenzamide

Cat. No. B8814537
M. Wt: 151.16 g/mol
InChI Key: PUSMDIUPKLRNQZ-UHFFFAOYSA-N
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Patent
US08207198B2

Procedure details

Oxalyl chloride (4.19 ml, 48 mmol) was added to an ice-cold solution of 3-hydroxy-2-methylbenzoic acid (3.62 g, 24 mmol) in dichloromethane (30 mL). N,N-dimethylformamide (2 mL) was then added and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo and the residue was concentrated in vacuo three times from toluene. The residue was then suspended in tetrahydrofuran (10 mL), added to ice-cold 0.88 ammonia solution (10 mL) and stirred for 2.5 hours, allowing the temperature to rise to ambient. The reaction mixture was then extracted with ethyl acetate, dried over magnesium sulfate and concentrated in vacuo and the residue was concentrated in vacuo from acetone and triturated with diethyl ether to afford the title compound as a solid in 45% yield. LRMS APCI m/z 152 [M+H]+
Quantity
4.19 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[OH:7][C:8]1[C:9]([CH3:17])=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](O)=[O:12].C[N:19](C)C=O>ClCCl>[OH:7][C:8]1[C:9]([CH3:17])=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH2:19])=[O:12]

Inputs

Step One
Name
Quantity
4.19 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.62 g
Type
reactant
Smiles
OC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated in vacuo three times from toluene
ADDITION
Type
ADDITION
Details
added to ice-cold 0.88 ammonia solution (10 mL)
STIRRING
Type
STIRRING
Details
stirred for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the residue was concentrated in vacuo from acetone
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OC=1C(=C(C(=O)N)C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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